

Application Notes and Protocols for Matrigel Invasion Assay Using PF-04217903

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Compound of Interest

Compound Name: PF-04217903

Cat. No.: B1684695

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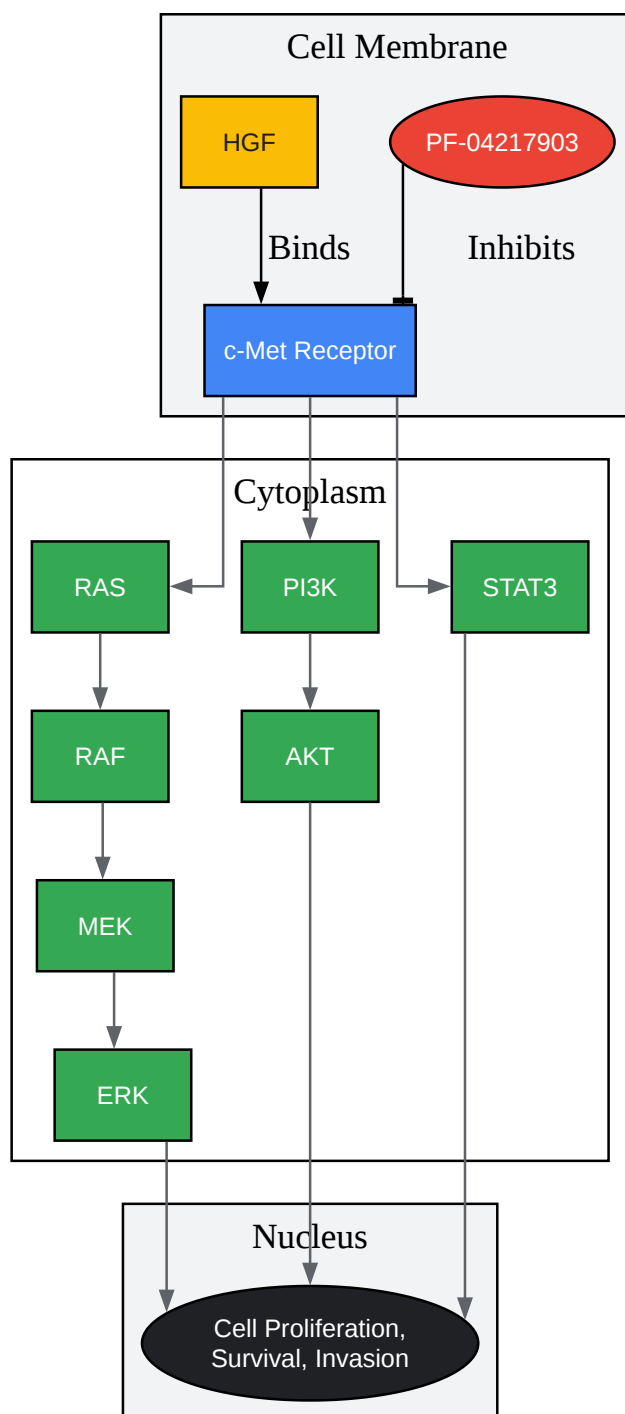
For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell invasion is a critical process in cancer metastasis, the primary cause of cancer-related mortality. The c-Met signaling pathway, when aberrantly activated by its ligand, Hepatocyte Growth Factor (HGF), plays a significant role in promoting tumor growth, invasion, and metastasis.[1][2] **PF-04217903** is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][3][4][5] With over 1,000-fold selectivity for c-Met compared to a large panel of other kinases, it serves as a valuable tool for investigating the role of c-Met in cancer biology.[1][4][5] **PF-04217903** has been shown to effectively inhibit c-Met-driven cellular processes, including proliferation, survival, migration, and invasion in various tumor cell lines.[1][3][5] These application notes provide a detailed protocol for utilizing **PF-04217903** in a Matrigel invasion assay to assess its inhibitory effects on cancer cell invasion.

Mechanism of Action of PF-04217903

PF-04217903 selectively binds to the c-Met kinase and disrupts its signaling pathway, which can lead to the inhibition of tumor cell growth, migration, and invasion, as well as the induction of apoptosis in tumor cells that express c-Met.[2] The c-Met pathway, upon activation, triggers several downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.[6][7][8][9] By inhibiting c-Met phosphorylation, **PF-04217903** effectively blocks these downstream signals.[1][4]



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Caption: c-Met Signaling Pathway Inhibition by **PF-04217903**.

Quantitative Data Summary

The following table summarizes the reported IC50 values of **PF-04217903** in various functional assays, demonstrating its potency in inhibiting c-Met phosphorylation and downstream cellular effects.

Cell Line/Assay Type	Parameter Measured	IC50 Value	Reference
A549 cells	c-Met Autophosphorylation	4.8 nM	[3]
HUVEC	c-Met Phosphorylation (HGF-stimulated)	4.6 nM	[5][10]
HUVEC	Cell Survival (HGF-mediated)	12 nM	[5][10]
HUVEC	Matrigel Invasion (HGF-mediated)	7.3 nM	[5]
HUVEC	Apoptosis (HGF-mediated)	27 nM	[5][10]
Various Human Tumor Cell Lines	c-Met-dependent Proliferation, Survival, Migration, or Invasion	5-16 nM	[5]

Experimental Protocols

Matrigel Invasion Assay

This protocol is designed to quantitatively assess the effect of **PF-04217903** on the invasion of cancer cells through a basement membrane extract (Matrigel).

Materials:

- **PF-04217903**
- Cancer cell line with known c-Met expression (e.g., HT-1080, NCI-H441)[10]

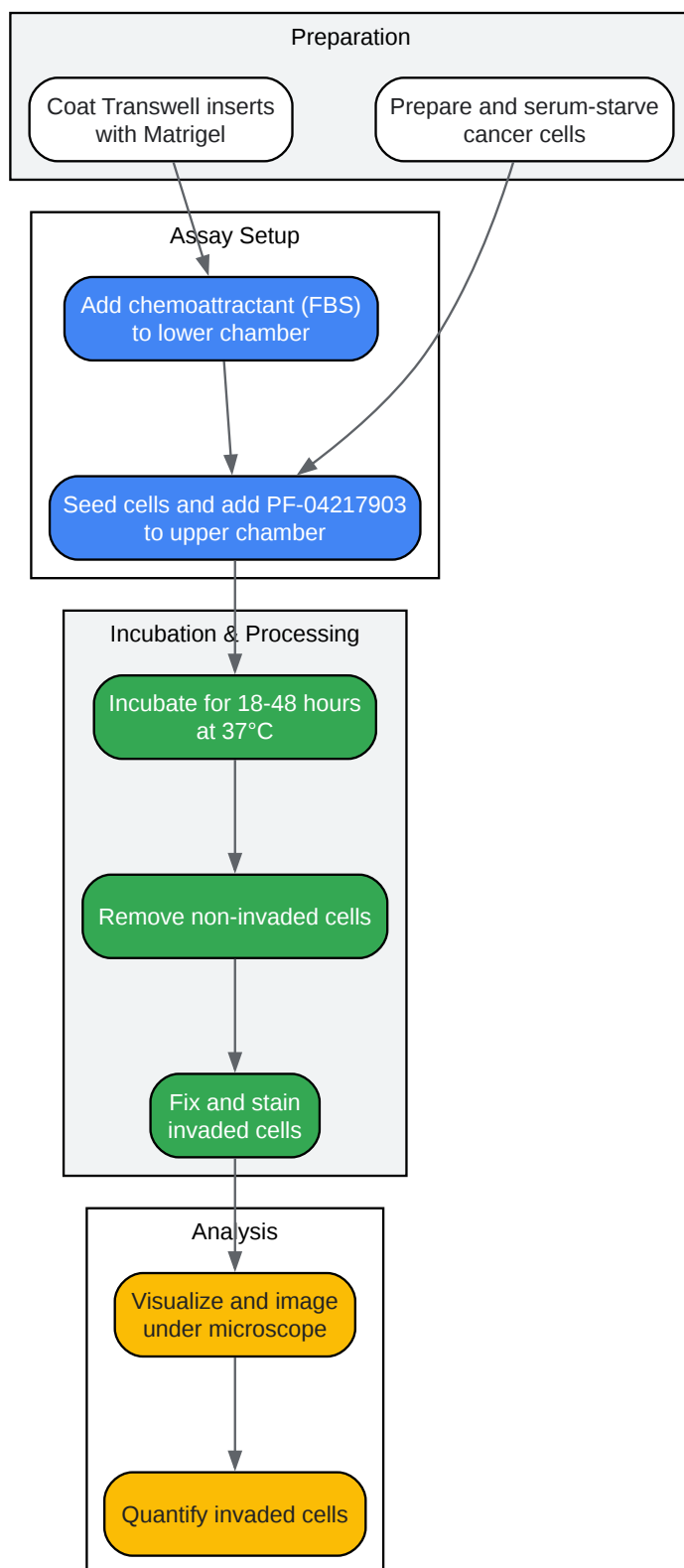
- Corning® Matrigel® Basement Membrane Matrix
- 24-well Transwell inserts (8.0 µm pore size)
- Cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Serum-free cell culture medium
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Cotton swabs
- Fixation solution (e.g., 4% paraformaldehyde or 100% methanol)
- Staining solution (e.g., 0.1% Crystal Violet or Toluidine Blue)[[11](#)][[12](#)][[13](#)]
- Inverted microscope with a camera

Protocol:

- Preparation of Matrigel-Coated Inserts:
 - Thaw Matrigel on ice at 4°C overnight.[[11](#)][[14](#)]
 - Dilute Matrigel with cold, serum-free medium (typically at a 1:3 ratio).[[12](#)][[13](#)][[14](#)] The final concentration should be between 200-300 µg/mL.[[11](#)]
 - Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
 - Incubate the inserts at 37°C for at least 1-2 hours to allow the Matrigel to solidify.[[12](#)][[13](#)] Do not let the Matrigel dry out.[[11](#)]
- Cell Preparation:
 - Culture cells to 70-80% confluency.

- Serum-starve the cells for 18-24 hours before the assay by replacing the growth medium with serum-free medium.
- On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 2.5×10^5 to 5×10^5 cells/mL.
- Assay Setup:
 - Prepare different concentrations of **PF-04217903** in serum-free medium. A vehicle control (e.g., DMSO) should also be prepared.
 - Add 500 μ L of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[\[12\]](#)[\[13\]](#)
 - Add 100 μ L of the cell suspension to the upper chamber of the Matrigel-coated inserts.[\[12\]](#)[\[13\]](#)
 - Add the desired concentrations of **PF-04217903** or vehicle control to the upper chamber.
- Incubation:
 - Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 18-48 hours. The incubation time should be optimized based on the cell line's invasive potential.[\[12\]](#)[\[13\]](#)
- Fixation and Staining:
 - After incubation, carefully remove the non-invaded cells from the upper surface of the insert membrane using a cotton swab.[\[12\]](#)[\[13\]](#)[\[15\]](#)
 - Fix the invaded cells on the lower surface of the membrane by immersing the insert in a fixation solution for 10-20 minutes.[\[13\]](#)
 - Stain the fixed cells with a staining solution for 10-15 minutes.[\[13\]](#)
 - Gently wash the inserts with distilled water to remove excess stain and allow them to air dry.[\[13\]](#)
- Quantification:

- Visualize the stained, invaded cells using an inverted microscope.
- Capture images from several random fields of view for each insert.
- Count the number of invaded cells per field. The results can be expressed as the average number of invaded cells or as a percentage of invasion relative to the vehicle control.



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Caption: Matrigel Invasion Assay Workflow.

Conclusion

The Matrigel invasion assay is a robust method for evaluating the anti-invasive properties of compounds like **PF-04217903**. By specifically targeting the c-Met signaling pathway, **PF-04217903** serves as a critical tool for researchers investigating cancer metastasis. The protocols and data presented here provide a comprehensive guide for the effective application of this inhibitor in in vitro invasion studies.

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- To cite this document: BenchChem. [Application Notes and Protocols for Matrigel Invasion Assay Using PF-04217903]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684695#matrigel-invasion-assay-using-pf-04217903]

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